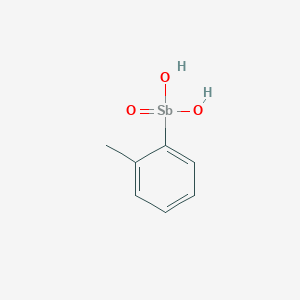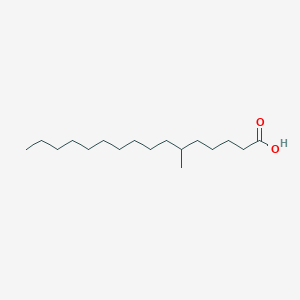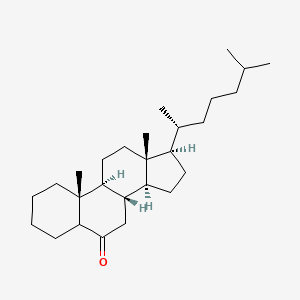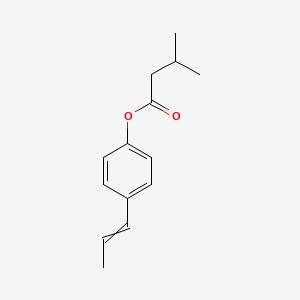
Diselenide, di-2-naphthalenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenide, di-2-naphthalenyl, is an organoselenium compound characterized by the presence of two selenium atoms bonded to two naphthalene rings. This compound is part of the broader class of diselenides, which are known for their unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The incorporation of selenium atoms into organic molecules often imparts significant biological activity, making diselenides valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, di-2-naphthalenyl, typically involves the reaction of naphthyl halides with potassium selenocyanate, followed by alkaline hydrolysis. This method is efficient and yields high purity products. The general reaction scheme is as follows:
Reaction of Naphthyl Halides with Potassium Selenocyanate:
Alkaline Hydrolysis:
Industrial Production Methods: Industrial production of this compound, often involves the use of elemental selenium and strong reducing agents such as sodium borohydride or lithium triethylborohydride. These methods are scalable and suitable for large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Diselenide, di-2-naphthalenyl, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: The selenium atoms in diselenides can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diselenide, di-2-naphthalenyl, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its antioxidant properties and potential to modulate oxidative stress.
Medicine: Explored for its anticancer and chemopreventive activities, as well as its potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of diselenide, di-2-naphthalenyl, involves the formation of selenol/selenolate intermediates through reduction. These intermediates are highly reactive and can participate in various biochemical processes, including the modulation of oxidative stress and the inhibition of lipid peroxidation. The compound’s biological activity is often linked to its ability to interact with thiol groups and other nucleophiles, leading to the formation of stable organoselenium compounds.
Comparación Con Compuestos Similares
Diphenyl diselenide: Another well-studied diselenide with similar antioxidant properties.
Diorganoyl diselenides: A broader class of diselenides with varying organic groups attached to the selenium atoms.
Uniqueness: Diselenide, di-2-naphthalenyl, is unique due to the presence of naphthalene rings, which enhance its antioxidant potency compared to aryl-substituted diselenides. The naphthalene moiety also imparts distinct chemical and physical properties, making it a valuable compound for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
17932-23-9 |
|---|---|
Fórmula molecular |
C20H14Se2 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
2-(naphthalen-2-yldiselanyl)naphthalene |
InChI |
InChI=1S/C20H14Se2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Clave InChI |
YIFOZOFOZLPSSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)[Se][Se]C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)



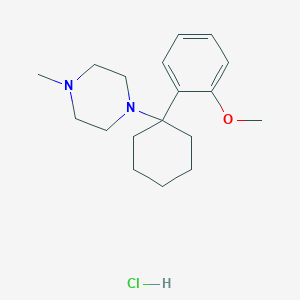
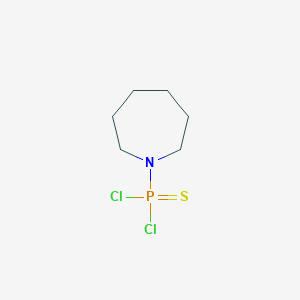
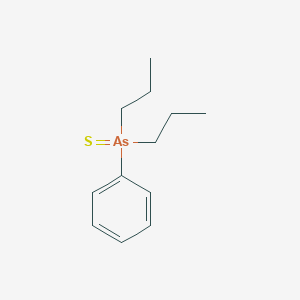
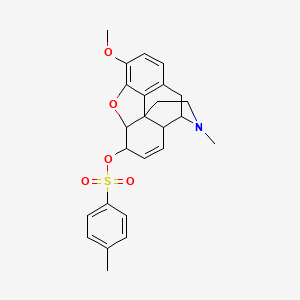
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

